3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H10F4O2 It is a benzaldehyde derivative characterized by the presence of benzyloxy, fluoro, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Introduction of the Fluoro Group: The benzyloxybenzaldehyde is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the 2-position.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-2-methyl-5-(trifluoromethyl)benzaldehyde
- 3-(Benzyloxy)-5-(trifluoromethyl)pyridine
- 2-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde
Uniqueness
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUWNLDWYXULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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